CID 78067260

Description

CID 78067260 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). The absence of direct information limits a comprehensive introduction. In general, PubChem CIDs are unique numerical identifiers assigned to chemical entities, enabling researchers to access standardized properties, bioactivity, and literature references. For CID 78067260, further experimental characterization (e.g., spectral data, synthesis protocols, or pharmacological profiles) would be required to define its chemical identity and biological relevance .

Properties

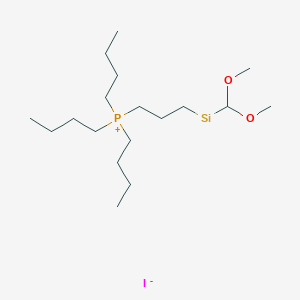

Molecular Formula |

C18H40IO2PSi |

|---|---|

Molecular Weight |

474.5 g/mol |

InChI |

InChI=1S/C18H40O2PSi.HI/c1-6-9-13-21(14-10-7-2,15-11-8-3)16-12-17-22-18(19-4)20-5;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

AZAMYSRKZPGBSF-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCC[Si]C(OC)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “CID 78067260” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of “CID 78067260” may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: “CID 78067260” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving “CID 78067260” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed: The major products formed from the reactions of “CID 78067260” depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.

Biology: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors.

Medicine: “CID 78067260” is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Industry: The compound is utilized in the development of new materials and products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of “CID 78067260” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for developing new applications and therapies.

Comparison with Similar Compounds

Data Tables (Hypothetical Framework)

The following tables illustrate how comparative data might be organized, based on methodologies in , and 13.

Table 1: Structural Properties of Hypothetical Analogs

| Property | CID 78067260* | CID 101283546 (Oscillatoxin D) | CID 72326 (Betulin) |

|---|---|---|---|

| Molecular formula | Not available | C₃₄H₅₄O₈ | C₃₀H₅₀O₂ |

| Molecular weight (Da) | - | 602.78 | 442.70 |

| Key functional groups | - | Epoxide, ester | Hydroxyl, triterpene |

| Bioactivity | - | Cytotoxic | Anti-inflammatory |

*No experimental data for CID 78067260 in the provided evidence .

Table 2: Mass Spectrometry Fragmentation Patterns

| Technique | CID 78067260* | CID 12594 (DHEAS) | CID 5591 (Troglitazone) |

|---|---|---|---|

| CID-MS/MS | - | Sulfate loss (m/z 97) | Thiazolidinedione cleavage |

| ETD-MS/MS | - | Preserves labile modifications | Limited fragmentation |

Research Findings and Limitations

The evidence emphasizes rigorous methodologies for compound comparison:

- Mass spectrometry : CID (collision-induced dissociation) vs. ETD (electron-transfer dissociation) can differentiate labile modifications in steroids and glycosides .

- Structural overlays : 3D alignment of bile acids (e.g., taurocholic acid vs. taurolithocholic acid) highlights steric and electronic differences impacting transporter binding .

Critical limitations :

- The absence of CID 78067260 data precludes direct comparisons.

- Incomplete metadata in PubChem entries (e.g., missing spectral libraries or bioassay results) hinders reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.